Cytidine 2',3',5'-tribenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

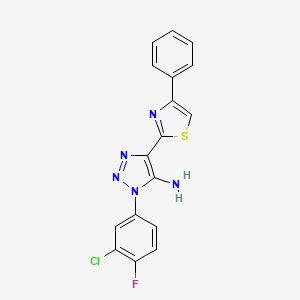

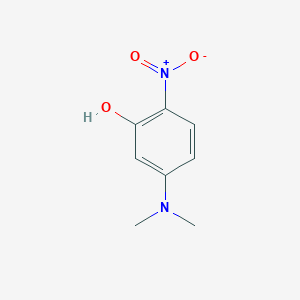

“Cytidine 2’,3’,5’-tribenzoate” is a derivative of Cytidine, which is a nucleoside molecule formed when cytosine is attached to a ribose ring . The specific compound “Cytidine 2’,3’,5’-tribenzoate” has a molecular formula of C37H28N6O9 and a molecular weight of 700.66 .

Molecular Structure Analysis

The molecular structure of “Cytidine 2’,3’,5’-tribenzoate” is complex due to the presence of multiple benzoate groups attached to the cytidine molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Applications De Recherche Scientifique

1. Structural Insights and Derivative Formation

Cytidine and its derivatives, including Cytidine 2',3',5'-tribenzoate, have been a subject of interest due to their unique structural properties and potential for forming various derivatives. For instance, Brown et al. (1956) explored the structures of acyl derivatives of cytosine, including tribenzoate derivatives, providing foundational knowledge on the structural chemistry of these compounds (Brown, Todd, & Varadarajan, 1956).

2. Role in Antineoplastic Activity

Cytidine analogs like Cytidine 2',3',5'-tribenzoate have been investigated for their potential antineoplastic (anti-cancer) properties. Shealy and O'dell (1976) studied a carbocyclic analog of cytidine, highlighting its activity against cancer cells and leukemia in mice, which suggests potential applications of cytidine derivatives in cancer treatment (Shealy & O'dell, 1976).

3. Impact on Membrane Phospholipid Synthesis

Cytidine derivatives play a crucial role in the synthesis of phospholipids in cell membranes. G.-coviella and Wurtman (1992) demonstrated that cytidine, including its derivatives, can significantly influence the synthesis and levels of cell membrane phospholipids (G.-coviella & Wurtman, 1992).

4. Applications in Nucleotide Reagent Synthesis

Cytidine derivatives have applications in the synthesis of modified nucleotide reagents. Rohloff et al. (2015) reported the synthesis of chemically-modified derivatives of cytidine, useful in aptamer discovery and highlighting the versatility of cytidine derivatives in biochemical research (Rohloff et al., 2015).

5. Enzymatic Studies and Deamination Processes

Cytidine derivatives are important in studying enzymatic processes like deamination. Chabner et al. (1974) investigated cytidine deaminase, an enzyme catalyzing the deamination of cytidine, which is crucial in understanding the metabolism of cytidine and its analogs (Chabner et al., 1974).

Propriétés

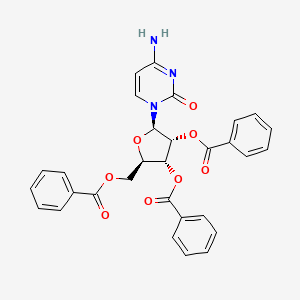

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O8/c31-23-16-17-33(30(37)32-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H2,31,32,37)/t22-,24-,25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTGQFREGXHRAN-VNSJUHMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)